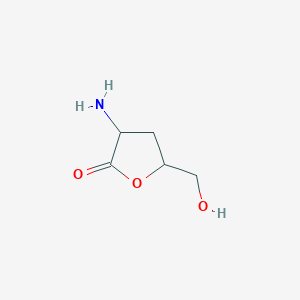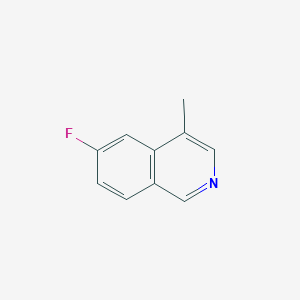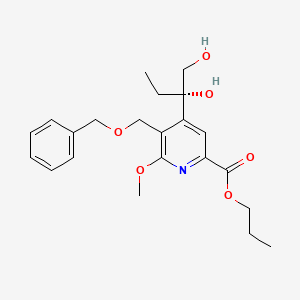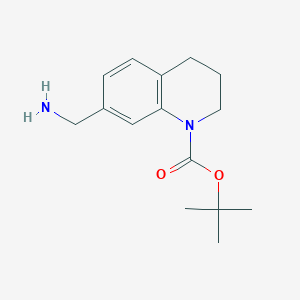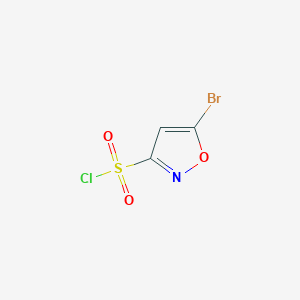
5-Bromoisoxazole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromoisoxazole-3-sulfonyl chloride is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest due to its versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoisoxazole-3-sulfonyl chloride typically involves the halogenation of isoxazole derivatives. . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective methods to produce the compound in bulk. The use of continuous flow reactors and advanced purification techniques ensures the high purity and consistency required for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5-Bromoisoxazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with dipolarophiles like alkynes, forming isoxazole-linked conjugates.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Copper(I) or ruthenium(II) catalysts for cycloaddition reactions
Solvents: Organic solvents such as dichloromethane, acetonitrile
Major Products:
Sulfonamide Derivatives: Formed through substitution reactions with amines
Isoxazole Conjugates: Resulting from cycloaddition reactions with alkynes
Scientific Research Applications
5-Bromoisoxazole-3-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromoisoxazole-3-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The compound’s sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of bioactive molecules and other functionalized compounds .
Comparison with Similar Compounds
- 5-Chloroisoxazole-3-sulfonyl Chloride
- 5-Fluoroisoxazole-3-sulfonyl Chloride
- 5-Iodoisoxazole-3-sulfonyl Chloride
Comparison: 5-Bromoisoxazole-3-sulfonyl chloride is unique due to its specific reactivity and the properties imparted by the bromine atom. Compared to its chloro, fluoro, and iodo counterparts, the bromine atom provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C3HBrClNO3S |
|---|---|
Molecular Weight |
246.47 g/mol |
IUPAC Name |
5-bromo-1,2-oxazole-3-sulfonyl chloride |
InChI |
InChI=1S/C3HBrClNO3S/c4-2-1-3(6-9-2)10(5,7)8/h1H |
InChI Key |
LAAZUAVFVXZMHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1S(=O)(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


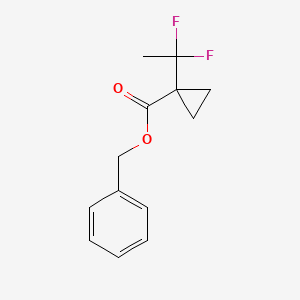
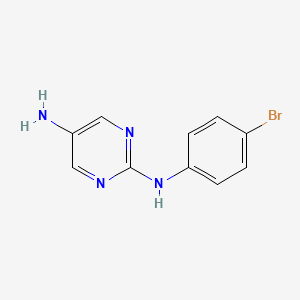
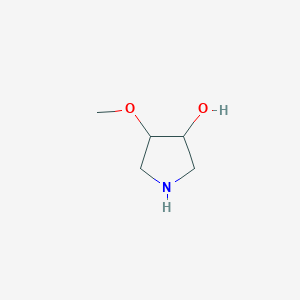
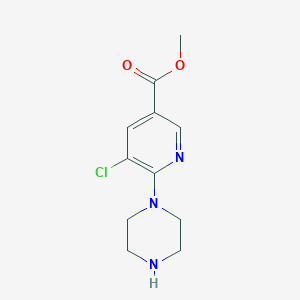
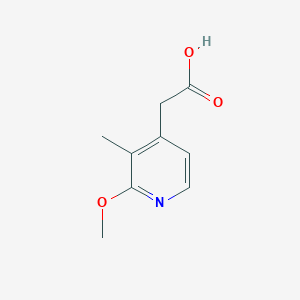
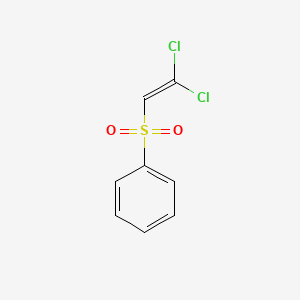
![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanamine](/img/structure/B12972945.png)
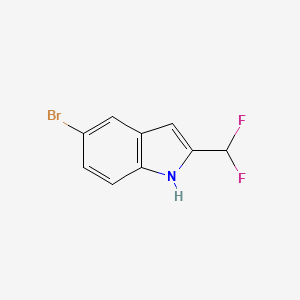
![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B12972956.png)
